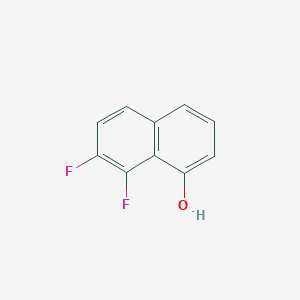
7,8-Difluoronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Difluoronaphthalen-1-ol is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthalene, where two hydrogen atoms at positions 7 and 8 are replaced by fluorine atoms, and a hydroxyl group is attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoronaphthalen-1-ol can be achieved through several methods. One common approach involves the fluorination of naphthalene derivatives. For instance, starting with 1-naphthol, selective fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Another method involves the diazotization of 1-naphthylamine followed by fluorination. In this process, 1-naphthylamine is treated with a strong acid and a nitrite solution to form a diazonium salt. This intermediate is then reacted with a fluorine-containing compound, such as fluoroboric acid, to introduce the fluorine atoms at positions 7 and 8.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the selective introduction of fluorine atoms and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Difluoronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 7,8-difluoronaphthalene.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 7,8-difluoronaphthalene-1-one or 7,8-difluoronaphthalene-1-carboxylic acid.
Reduction: Formation of 7,8-difluoronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,8-Difluoronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorine on chemical reactivity and stability.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability.
Medicine: Explored as a potential pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the design of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 7,8-Difluoronaphthalen-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity.
In chemical reactions, the hydroxyl group and fluorine atoms play crucial roles in determining the compound’s reactivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the fluorine atoms can stabilize reaction intermediates through inductive and resonance effects.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dichloronaphthalen-1-ol: Similar structure with
Propiedades
IUPAC Name |
7,8-difluoronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h1-5,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRYDMSZWCSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
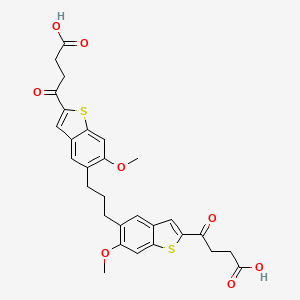
![2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B8228598.png)
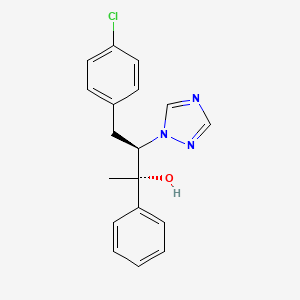

![N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide](/img/structure/B8228611.png)
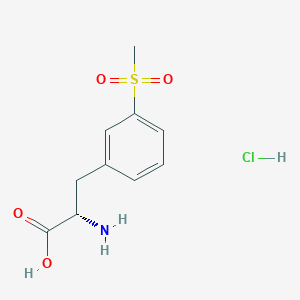

![tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate](/img/structure/B8228631.png)
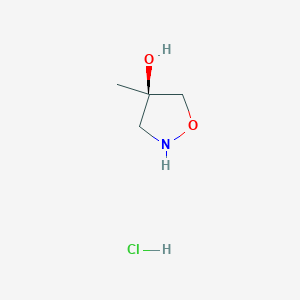
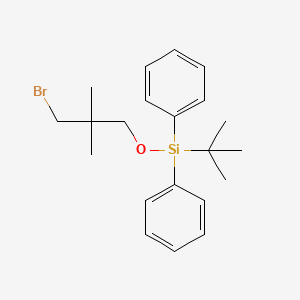
![2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one](/img/structure/B8228663.png)
![2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione](/img/structure/B8228668.png)


